Uvaretin

概要

説明

準備方法

化学反応の分析

科学的研究の応用

Chemical Synthesis and Characterization

Recent advancements in synthetic methodologies have enabled researchers to develop efficient routes for synthesizing uvaretin. A notable study reported a seven-step synthetic pathway that significantly improved the overall yield of this compound and its analogs compared to previous methods . This synthetic route allows for the construction of small libraries of chalcone derivatives, facilitating further biological evaluations.

| Synthesis Route | Yield (%) |

|---|---|

| Previous Method | 5.8 - 3.0 |

| Current Method | 15.1 - 16.7 |

Cytotoxicity and Antitumor Activity

This compound has demonstrated promising cytotoxic properties against various cancer cell lines. In a study evaluating its effectiveness, this compound showed IC50 values ranging from 2.0 to 5.1 μM across several cancerous cell lines, including HeLa (cervical), U937 (lymphoma), A549 (lung), and MIA PaCa-2 (pancreatic) cells . These results suggest that this compound can potentially serve as a standalone therapeutic agent or as an adjunct to existing chemotherapeutics.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study on the roots of Uvaria chamae, which contains chalcone derivatives, highlighted its effectiveness against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The ethanol extracts from these roots showed higher inhibition rates compared to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 0.0046 mg/mL |

| Enterococcus faecalis Van A | 0.0023 mg/mL |

| Enterococcus faecium Van B | 0.0023 mg/mL |

Case Studies and Research Findings

- Case Study on Antitumor Activity : A comprehensive evaluation of this compound's cytotoxicity demonstrated that it could serve as a lead compound for developing new anticancer therapies, particularly when used in combination with established chemotherapeutic agents .

- Antimicrobial Efficacy : The antimicrobial activity of Uvaria chamae extracts containing this compound was assessed against several resistant bacterial strains, confirming its potential as a natural alternative to synthetic antibiotics .

作用機序

ウバレチンの作用機序には、さまざまな生物学的プロセスに関与する分子標的や経路との相互作用が含まれます . ウバレチンは、単独で作用する薬剤として強力な細胞毒性を示し、癌細胞株で穏やかな相乗作用から相加作用効果を示すことが示されています . HCT-116細胞内では、ウバレチンはドキソルビシン、6-チオプリン、エトポシドと拮抗作用を示すことが示されています .

類似の化合物との比較

ウバレチンは、カルコン類の中でも、その独特の構造的特徴と生物活性で特徴づけられます . カルコン類に類似した化合物には、ブテイン、カルダモニン、デリシン、フラボカワイン、イソアリプルポシド、イソリキリチゲニン、リコカルコン、ナリンゲニン、キサントフモール、キサントアンジェロールなどがあります . これらの化合物は、古典的なα、β-不飽和ケトン部分とフェニル基を共有していますが、特定の置換基と生物活性は異なります .

類似化合物との比較

Uvaretin is unique among chalcones due to its specific structural features and biological properties . Similar compounds in the chalcone class include butein, cardamonin, derricin, flavokawain, isoalipurposide, isoliquiritigenin, licochalcone, naringenin, xanthohumol, and xanthoangelol . These compounds share the classical α,β-unsaturated ketone moiety flanked by phenyl groups but differ in their specific substituents and biological activities .

生物活性

Uvaretin, a compound derived from the Uvaria genus, has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

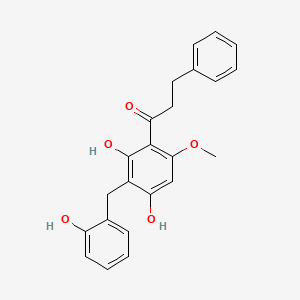

Chemical Structure and Derivation

This compound is classified under the chalcone family, characterized by its unique phenolic structure. The synthesis of this compound involves complex chemical processes that allow for the modification of its hydrophobic properties, which significantly influence its biological activity. Research indicates that alterations to the phenolic core can either enhance or reduce cytotoxic effects against various cancer cell lines .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of this compound on cancer cell lines. A significant study investigated its effects on several cancerous cell lines including HeLa (cervical), MIA PaCa-2 (pancreatic), and A549 (lung) cells. The results are summarized in Table 1:

| Compound | HeLa IC50 (µM) | MIA PaCa-2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| This compound | 3.7 ± 0.8 | 11.3 ± 1.5 | >20 |

| Doxorubicin | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. This compound demonstrated promising cytotoxicity in HeLa cells but showed limited activity in A549 cells, suggesting a selective action against certain cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction, as evidenced by cell cycle analysis showing an accumulation of cells in the G1 phase and sub-G1 peak indicative of apoptotic cell death . Further studies have suggested that the presence of the o-hydroxybenzyl group contributes to its cytotoxic properties .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens. A study focused on extracts from Uvaria chamae roots revealed that these extracts were effective against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 12 µg/mL |

| VRE | 8 µg/mL |

| Escherichia coli | >100 µg/mL |

These findings highlight this compound's potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Case Studies

Case Study: HIV Treatment

A clinical trial conducted in Zaire involving a purified extract from Uvaria brevistipitata demonstrated significant improvements in HIV-infected patients treated with UM-127, a derivative containing saponins and catechic tannins . Key findings included:

- Reduction in Virus-Induced Fever : 93.9% improvement within one week.

- Increase in CD4 Counts : 75.9% of patients showed increased CD4 counts post-treatment.

- Overall Improvement Rate : 59.5% across all symptoms assessed.

These results suggest that compounds related to this compound may also play a role in managing viral infections .

特性

IUPAC Name |

1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGGFQNRNEFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207148 | |

| Record name | Uvaretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58449-06-2 | |

| Record name | Uvaretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58449-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uvaretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvaretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uvaretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UVARETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5C9UL7V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。